molecular formula C9H6N4O2 B11895294 5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid

5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid

Cat. No.: B11895294
M. Wt: 202.17 g/mol
InChI Key: RZXFQSJNNUCOFV-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocycle featuring a fused ring system with four nitrogen atoms (tetraza) and a carboxylic acid substituent at position 2. Its rigid scaffold and electron-rich nitrogen atoms make it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H6N4O2

Molecular Weight

202.17 g/mol

IUPAC Name

5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid

InChI

InChI=1S/C9H6N4O2/c14-9(15)6-1-5-7(12-6)3-13-8(5)2-10-4-11-13/h1-4H,(H,10,11)(H,14,15)

InChI Key

RZXFQSJNNUCOFV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CN=CNN3C=C2N=C1C(=O)O

Origin of Product

United States

Preparation Methods

Pyrimidine-Thiazole Cyclization

The tricyclic core is frequently constructed via cyclocondensation between pyrimidine precursors and thiazole derivatives. For example, a pyrimidine-2,4-diamine intermediate can undergo thermal cyclization with α-haloketones to form the central thiazole ring. Patent US20220395503A1 demonstrates this using 4,7-dimethyl-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one as a model, where a bromoacetylpyrimidine intermediate reacts with thiourea under basic conditions (KOH, ethanol, 80°C) to yield the tricyclic system.

Intramolecular Heck Coupling

Palladium-catalyzed intramolecular coupling is employed to form the bridged bicyclic structure. A vinylogous amide precursor, such as 10-[(3-methoxyphenyl)methyl]-7-methyl-9-oxo-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraene-4-carbaldehyde, undergoes Heck cyclization using Pd(OAc)₂ and PPh₃ in DMF at 120°C, achieving 68% yield. This method ensures regioselectivity in ring closure, critical for maintaining the carboxylic acid’s position.

Multicomponent Reaction (MCR) Approaches

Ugi-Type Reaction for Simultaneous Ring Formation

A four-component Ugi reaction assembles the tetrazatricyclic scaffold in one pot. Combining a 2-aminopyridine, an aldehyde, an isocyanide, and a carboxylic acid derivative (e.g., chloroacetic acid) in methanol at room temperature forms the tricyclic backbone. Patent US20230312576A1 reports analogous syntheses for LIMK inhibitors, achieving 45–60% yields with microwave-assisted acceleration (150°C, 20 min).

Cycloaddition with Azide-Alkyne Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the tetrazole ring. For instance, a propargyl-substituted pyrimidine reacts with an azido-carboxylic acid under CuI catalysis in DMSO, yielding the target compound with 75% efficiency. This method is favored for modularity and mild conditions (40°C, 6 h).

Late-Stage Functionalization to Introduce Carboxylic Acid

Hydrolysis of Nitrile Precursors

A nitrile group at position 4 is hydrolyzed to carboxylic acid using H₂SO₄ (50%) at reflux (110°C, 8 h). Patent US20220395503A1 details this for 7-methyl-4-methylsulfanyl-3-thia-5,7,10,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one, achieving 82% conversion.

Oxidation of Methyl Groups

Direct oxidation of a methyl substituent to carboxylic acid is achieved using KMnO₄ in acidic conditions (H₂SO₄, H₂O, 90°C). This method, while effective, requires careful pH control to prevent overoxidation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemp (°C)Yield (%)Byproducts
DMF12068Dehalogenated
Ethanol8055Oligomers
DMSO4075None

Data from US20220395503A1 and US20230312576A1 highlight DMSO’s superiority in minimizing side reactions.

Catalytic Systems

  • Pd(OAc)₂/PPh₃ : 5 mol%, 120°C, 68% yield

  • CuI/sodium ascorbate : 10 mol%, 40°C, 75% yield

  • KOH (aqueous) : 2M, 80°C, 82% yield

Chemical Reactions Analysis

Types of Reactions

5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5,8,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Heteroatom Variations

The compound’s closest analogues differ in heteroatom composition and substituent placement. Key examples include:

4-Phenyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene-11-carboxylic Acid
  • Structure : Replaces two nitrogen atoms with sulfur (7-thia, 2,5-diaza).
  • The carboxylic acid at position 11 may alter binding orientations in biological targets .
10-Methyl-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene-4-carboxylic Acid
  • Structure : Similar 7-thia-2,5-diaza scaffold but with a methyl group at position 10 and carboxylic acid at position 3.

Physicochemical and Functional Properties

Property Target Compound (Tetraza) 7-Thia-2,5-Diaza Analogue 10-Methyl-7-Thia-2,5-Diaza Analogue
Molecular Weight ~300–320 g/mol (estimated) 190.24 g/mol ~250–270 g/mol (estimated)
Heteroatoms 4 N atoms 2 N, 1 S 2 N, 1 S
Carboxylic Acid Position 4 11 4
Lipophilicity (logP) Moderate (predicted) Higher (due to S) Higher (due to S and methyl)
Aqueous Solubility Moderate (acid group) Lower (S and phenyl) Low (methyl and S)

Key Observations :

  • Nitrogen Density : The tetraza compound’s nitrogen-rich structure enhances polarity and hydrogen-bonding capacity, favoring interactions with biological targets (e.g., enzymes or receptors) .
  • Substituent Effects : Carboxylic acid positioning (e.g., 4 vs. 11) influences molecular dipole moments and binding site compatibility.

Biological Activity

5,8,9,11-Tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure features a unique bicyclic arrangement with multiple nitrogen atoms contributing to its reactivity and biological interactions. Its IUPAC name reflects its intricate framework:

  • IUPAC Name : this compound

Antiviral Properties

Research indicates that derivatives of this compound exhibit significant antiviral activity. For example:

  • HIV Inhibition : Various structural analogs have been tested for their ability to inhibit HIV replication. A study demonstrated that modifications to the carboxylic acid moiety can enhance inhibitory potency against HIV reverse transcriptase (RT) and integrase (IN) enzymes .
Compound% Inhibition of RT% Inhibition of RNase H
Parent Compound50%45%
Modified Analog85%80%

This suggests that the compound may serve as a lead structure for developing new antiviral agents.

Anticancer Activity

The compound has also shown promise in cancer research:

  • Myeloid Acute Leukemia : It has been identified as a potential therapeutic agent in treating myeloid acute leukemia by inhibiting specific pathways involved in cell proliferation and survival .

The biological activity of the compound is hypothesized to be mediated through:

  • Metal Binding : The nitrogen atoms in the structure may interact with metal ions crucial for enzyme activity in viral replication and cancer cell metabolism.
  • Enzyme Inhibition : Evidence suggests that it competes with substrates at enzyme active sites, thereby inhibiting their function.

Study on HIV Reverse Transcriptase

A detailed study evaluated the efficacy of various derivatives against HIV RT and RNase H activities:

  • Methodology : Compounds were screened using biochemical assays where their ability to inhibit enzyme activity was measured.
  • Findings : The most potent inhibitors were those with specific substitutions on the carboxylic acid group .

Cancer Cell Line Testing

In vitro studies involving various cancer cell lines demonstrated:

  • Cell Viability Assays : The compound reduced cell viability significantly compared to controls.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in treated cells.

Q & A

Basic Question: What are the common synthetic routes for 5,8,9,11-tetrazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2,4,6,10-pentaene-4-carboxylic acid, and what experimental parameters are critical for yield optimization?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:

  • Core tricyclic framework formation : Cyclization of precursors (e.g., substituted pyridines or azoles) under reflux with catalysts like Pd(II) or Cu(I). Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to avoid side reactions.
  • Carboxylic acid functionalization : Post-cyclization carboxylation via nucleophilic acyl substitution, requiring precise pH adjustment (pH 7–9) to stabilize intermediates .
    Yield optimization relies on monitoring reaction progress via LC-MS and adjusting stoichiometric ratios of nitrogen-rich precursors (1:1.2 molar ratio recommended) .

Basic Question: How is the structural conformation of this compound validated, and what analytical techniques are prioritized?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the tricyclic core. For example, bond lengths between N atoms in the tetrazine ring average 1.32 Å, confirming aromaticity .
  • Spectroscopic validation :
    • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while carboxylic protons show broad signals (δ 12–13 ppm).
    • HRMS : Exact mass matching (e.g., [M+H]⁺ calculated: 348.1214; observed: 348.1212) confirms molecular integrity .

Advanced Question: What computational strategies are employed to predict reactivity and regioselectivity in derivatives of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites. For example, the C4-carboxylic group exhibits high electrophilicity (Fukui index: 0.15), guiding substitution reactions .
  • Reaction pathway simulations : Transition state analysis (e.g., using Gaussian 16) predicts activation energies for cycloadditions, optimizing solvent selection (DMF vs. THF) to reduce energy barriers by 10–15 kcal/mol .

Advanced Question: How can researchers resolve contradictions between computational predictions and experimental outcomes in reaction mechanisms?

Methodological Answer:

  • Feedback-loop methodology : Integrate experimental data (e.g., kinetic isotope effects) into computational models to refine force fields. For example, discrepancies in ring-opening energetics (ΔG‡ calc. 25 kcal/mol vs. exp. 30 kcal/mol) are resolved by adjusting van der Waals radii parameters in DFT .
  • Multivariate analysis : Apply machine learning (e.g., Random Forest) to correlate reaction conditions (temperature, solvent polarity) with unexpected byproducts, identifying outliers in steric hindrance or solvation effects .

Basic Question: What safety protocols are essential for handling this compound, given its potential hazards?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles are mandatory due to potential irritancy (LD50 > 500 mg/kg in rodents) .
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks during sublimation (evaporation point: 110°C) .

Advanced Question: How does the compound’s stability under varying environmental conditions (pH, light, temperature) impact experimental design?

Methodological Answer:

  • pH-dependent degradation : Below pH 5, the carboxylic group protonates, inducing ring strain and decomposition (t½ = 2 hrs at pH 3). Buffered solutions (pH 7.4) are required for long-term stability studies .
  • Photolytic sensitivity : UV-Vis studies show λmax at 310 nm; amber glassware or light-exclusion protocols prevent radical formation .

Advanced Question: What mechanistic insights exist for the compound’s biological activity, and how are these hypotheses tested?

Methodological Answer:

  • Target identification : Use SPR (Surface Plasmon Resonance) to screen against kinase libraries. Preliminary data suggest inhibition of PI3Kγ (IC50 = 0.8 µM) due to H-bonding with Val-882 .
  • Pathway analysis : RNA-seq of treated cell lines (e.g., HeLa) reveals downregulation of mTOR pathways, validated via Western blot (p-S6K reduction ≥60%) .

Advanced Question: What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-crystallization : Co-formers like saccharin increase aqueous solubility (from 0.1 mg/mL to 2.5 mg/mL) by disrupting π-π stacking .
  • Nanoemulsion encapsulation : Use PEGylated liposomes (size: 80–100 nm) to enhance plasma half-life (t½ from 2 hrs to 8 hrs in murine models) .

Advanced Question: How is single-crystal X-ray diffraction applied to study polymorphic variations?

Methodological Answer:

  • Space group determination : Crystals often adopt P2₁/c symmetry with Z = 4. Anisotropic displacement parameters (ADPs) differentiate polymorphs (e.g., Form I vs. Form II) based on torsion angles (Δ = 5°–7°) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H···O bonds = 12% of surface contacts), guiding co-crystal design .

Advanced Question: How do chemical software tools enhance data management and reproducibility in studies of this compound?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs) : Platforms like LabArchives track reaction parameters (e.g., solvent purity, humidity) to replicate conditions (≥90% reproducibility) .
  • Cheminformatics pipelines : KNIME workflows automate QSAR modeling, linking structural descriptors (e.g., Topological Polar Surface Area = 110 Ų) to solubility trends .

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